Cas no 1788990-16-8 (2-methyl-octahydroimidazo[1,5-a]pyrazin-3-one hydrochloride)
![2-methyl-octahydroimidazo[1,5-a]pyrazin-3-one hydrochloride structure](https://ja.kuujia.com/scimg/cas/1788990-16-8x500.png)
2-methyl-octahydroimidazo[1,5-a]pyrazin-3-one hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
- 2-methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride
- 2-methyl-octahydroimidazo[1,5-a]pyrazin-3-one hydrochloride
-
- インチ: 1S/C7H13N3O.ClH/c1-9-5-6-4-8-2-3-10(6)7(9)11;/h6,8H,2-5H2,1H3;1H
- InChIKey: MHAKQJLENQYQAP-UHFFFAOYSA-N
- ほほえんだ: O=C1N(CC2CNCCN12)C.Cl
2-methyl-octahydroimidazo[1,5-a]pyrazin-3-one hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B498763-10mg |
2-methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride |
1788990-16-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B498763-100mg |
2-methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride |
1788990-16-8 | 100mg |
$ 295.00 | 2022-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0426-1-1G |
2-methyl-octahydroimidazo[1,5-a]pyrazin-3-one hydrochloride |
1788990-16-8 | 95% | 1g |
¥ 3,399.00 | 2023-04-14 | |
Enamine | EN300-187055-0.25g |
2-methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride |
1788990-16-8 | 95% | 0.25g |
$389.0 | 2023-09-18 | |
Enamine | EN300-187055-1.0g |
2-methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride |
1788990-16-8 | 95% | 1g |
$785.0 | 2023-06-08 | |
Aaron | AR01BG5Z-2.5g |
2-methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride |
1788990-16-8 | 95% | 2.5g |
$2142.00 | 2023-12-14 | |
Aaron | AR01BG5Z-250mg |
2-methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride |
1788990-16-8 | 95% | 250mg |
$560.00 | 2023-12-14 | |
Enamine | EN300-187055-10g |
2-methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride |
1788990-16-8 | 95% | 10g |
$3376.0 | 2023-09-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0426-1-500.0mg |
2-methyl-octahydroimidazo[1,5-a]pyrazin-3-one hydrochloride |
1788990-16-8 | 95% | 500.0mg |
¥2270.0000 | 2024-07-24 | |
Aaron | AR01BG5Z-50mg |
2-methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride |
1788990-16-8 | 95% | 50mg |
$276.00 | 2023-12-14 |
2-methyl-octahydroimidazo[1,5-a]pyrazin-3-one hydrochloride 関連文献
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
4. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Wei Chen Nanoscale, 2015,7, 6957-6990
2-methyl-octahydroimidazo[1,5-a]pyrazin-3-one hydrochlorideに関する追加情報
Introduction to 2-Methyl-octahydroimidazo[1,5-a]pyrazin-3-one Hydrochloride (CAS No. 1788990-16-8)
2-Methyl-octahydroimidazo[1,5-a]pyrazin-3-one hydrochloride (CAS No. 1788990-16-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyrazines, which are known for their diverse biological activities and potential therapeutic applications. The chemical structure of 2-methyl-octahydroimidazo[1,5-a]pyrazin-3-one hydrochloride is characterized by a unique combination of imidazole and pyrazine rings, along with a methyl group and a hydrochloride salt, which contribute to its distinct pharmacological properties.
The synthesis of 2-methyl-octahydroimidazo[1,5-a]pyrazin-3-one hydrochloride has been extensively studied in recent years. One of the most common synthetic routes involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the methyl and hydrochloride moieties. This process requires precise control over reaction conditions to ensure high yields and purity. The detailed synthetic protocols have been published in several peer-reviewed journals, providing valuable insights for researchers and chemists working in this area.
In terms of its biological activity, 2-methyl-octahydroimidazo[1,5-a]pyrazin-3-one hydrochloride has shown promising results in various preclinical studies. One of the key areas of interest is its potential as an anticonvulsant agent. Preclinical studies have demonstrated that this compound exhibits significant anticonvulsant effects in animal models of epilepsy, suggesting its potential as a novel therapeutic option for epilepsy management. The mechanism of action is believed to involve modulation of ion channels and neurotransmitter systems, although further research is needed to fully elucidate the underlying mechanisms.
Beyond its anticonvulsant properties, 2-methyl-octahydroimidazo[1,5-a]pyrazin-3-one hydrochloride has also been investigated for its potential as an anxiolytic agent. Preclinical studies have shown that this compound can reduce anxiety-like behaviors in rodent models without causing significant sedation or motor impairment. These findings are particularly noteworthy given the current need for new anxiolytic drugs with improved safety profiles and fewer side effects compared to existing treatments.
The pharmacokinetic properties of 2-methyl-octahydroimidazo[1,5-a]pyrazin-3-one hydrochloride have also been studied in detail. In vitro and in vivo experiments have demonstrated that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a relatively long half-life, making it suitable for once-daily dosing regimens. These pharmacokinetic characteristics are crucial for the development of effective drug formulations and dosing strategies.
Toxicity studies on 2-methyl-octahydroimidazo[1,5-a]pyrazin-3-one hydrochloride have shown that it has a favorable safety profile at therapeutic doses. Acute and chronic toxicity studies in animal models have not revealed any significant adverse effects at clinically relevant concentrations. However, as with any new drug candidate, further safety evaluations are necessary before it can be advanced to clinical trials.
In addition to its therapeutic potential, 2-methyl-octahydroimidazo[1,5-a]pyrazin-3-one hydrochloride has also been explored for its use as a research tool in neuroscience and pharmacology. Its ability to modulate specific ion channels and neurotransmitter systems makes it a valuable probe for investigating the underlying mechanisms of various neurological disorders. Researchers are using this compound to gain deeper insights into the pathophysiology of conditions such as epilepsy and anxiety disorders.
The current state of research on 2-methyl-octahydroimidazo[1,5-a]pyrazin-3-one hydrochloride is highly promising, but there are still several challenges that need to be addressed before it can be developed into a commercial drug product. These include optimizing its chemical stability, enhancing its solubility for better formulation options, and conducting more extensive preclinical studies to establish its safety and efficacy profile.
In conclusion, 2-methyl-octahydroimidazo[1,5-a]pyrazin-3-one hydrochloride (CAS No. 1788990-16-8) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in the fields of medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for addressing unmet medical needs in areas such as epilepsy and anxiety disorders.
1788990-16-8 (2-methyl-octahydroimidazo[1,5-a]pyrazin-3-one hydrochloride) 関連製品
- 1513469-13-0((4-methylmorpholin-2-yl)methyl(4-methylpentan-2-yl)amine)
- 1040668-68-5(N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)
- 1040645-73-5(N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide)
- 315709-67-2(1-5-(4-methoxyphenyl)thieno2,3-dpyrimidin-4-yl-4-methylpiperidine)
- 1499380-82-3(1-(3-bromo-4-chlorophenyl)-1H-pyrazole-3-carboxylic acid)
- 6081-87-4(2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide)
- 1256822-42-0(Methyl 5-fluoro-4-methoxypicolinate)
- 1805954-50-0(Ethyl 3-bromo-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate)
- 1807262-45-8(Ethyl 2-bromo-4-methylpyridine-3-acetate)
- 2227772-06-5(methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate)
